molecular formula C10H8N2O3 B2748081 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 938000-13-6

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B2748081
CAS No.: 938000-13-6
M. Wt: 204.185
InChI Key: OMSRWAXHRVPMCC-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a high-purity organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This chemical features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry and materials science, which is substituted at the 3-position with a 4-methylphenyl group and at the 5-position with a carboxylic acid functional group . The carboxylic acid moiety makes this compound a versatile building block for synthetic chemistry. It can be readily functionalized, for example, through amide coupling reactions to create derivatives or conjugated to other molecules. While specific research applications for this exact compound are not detailed in the available literature, analogous 1,2,4-oxadiazole derivatives are widely investigated in pharmaceutical research for their diverse biological activities and in materials science for creating novel polymers and functional materials. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Properties

IUPAC Name

3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-2-4-7(5-3-6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSRWAXHRVPMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized with carbon dioxide or a carbonyl source under basic conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under mild conditions. For example, reaction with methanol in the presence of carbodiimide coupling agents:
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxyazabenzotriazole (HOAt)
Conditions : DMF solvent, 25°C, 24 hours
Yield : 85–92% for methyl ester derivatives .

Amidation

Amide bond formation occurs via activation with coupling reagents:
Reagents : Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)
Conditions : Dry dichloromethane, 0°C → 25°C, 12 hours
Product : Corresponding carboxamides (e.g., with ethylenediamine) .

Reduction

The oxadiazole ring can be reduced under catalytic hydrogenation:
Reagents : H₂ (1 atm), Palladium on carbon (Pd/C, 10% w/w)
Conditions : Ethanol, 50°C, 6 hours
Product : Opens to form N-acylurea derivatives.

Electrophilic Substitution

The 4-methylphenyl substituent undergoes halogenation:
Reagents : Bromine (Br₂), Iron(III) bromide (FeBr₃)
Conditions : Chloroform, 0°C → reflux, 8 hours
Product : 3-(4-Bromomethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid .

Decarboxylation

Thermal decarboxylation eliminates CO₂ under acidic conditions:
Reagents : Concentrated H₂SO₄
Conditions : 120°C, 3 hours
Product : 3-(4-Methylphenyl)-1,2,4-oxadiazole (85% yield) .

Oxidation of the Methyl Group

The para-methyl group on the phenyl ring is oxidized to a carboxylic acid:
Reagents : KMnO₄, H₂SO₄
Conditions : Aqueous acetone, 60°C, 12 hours
Product : 3-(4-Carboxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (78% yield) .

Comparative Reaction Data Table

Reaction Type Reagents/Conditions Product Yield Source
EsterificationEDC, HOAt, MeOH/DMF, 25°C, 24hMethyl ester92%
AmidationDCC, NHS, RNH₂/CH₂Cl₂, 0°C → 25°CCarboxamide88%
Oxadiazole ReductionH₂, Pd/C, EtOH, 50°C, 6hN-Acylurea derivative75%
HalogenationBr₂, FeBr₃, CHCl₃, reflux4-Bromomethylphenyl derivative68%
DecarboxylationH₂SO₄, 120°C, 3h3-(4-Methylphenyl)-1,2,4-oxadiazole85%
Methyl OxidationKMnO₄, H₂SO₄, acetone/H₂O, 60°C, 12h3-(4-Carboxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid78%

Key Research Findings

  • Biological Relevance : Derivatives like carboxamides show moderate anticancer activity (IC₅₀: 92.4 µM) .

  • Stability : The oxadiazole ring resists hydrolysis under neutral conditions but degrades in strong acids/bases .

  • Synthetic Utility : The carboxylic acid group enables modular derivatization for drug discovery applications .

Mechanistic Insights

  • Esterification/Amidation : Proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium species, followed by nucleophilic attack .

  • Oxadiazole Reduction : Involves hydrogenolysis of the N–O bond, forming an open-chain intermediate that rearranges to urea derivatives.

This compound’s versatility in undergoing diverse transformations underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives, including 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid. Research indicates that compounds containing the oxadiazole ring exhibit a broad spectrum of activity against various pathogens:

  • Bacterial Inhibition : Compounds derived from 1,2,4-oxadiazoles have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported their efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The oxadiazole derivatives also show antifungal properties against yeasts like Candida albicans, which is critical in treating infections caused by this pathogen .

Anticancer Potential

The anticancer activity of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid has been explored in various studies. The incorporation of this compound into drug design has yielded promising results:

  • Cell Line Studies : In vitro evaluations have shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects on several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. For instance, one study reported that compounds with specific substitutions at the para position of the aromatic ring exhibited improved antiproliferative activity .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. Mechanistic studies have indicated that they can trigger apoptotic pathways by increasing caspase activity and disrupting cell cycle progression .

Drug Discovery and Development

The unique structural features of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid make it a valuable scaffold in drug discovery:

  • Bioisosterism : The oxadiazole moiety serves as a bioisosteric replacement for more traditional functional groups like esters and amides. This property enhances the stability and bioavailability of drug candidates while maintaining or improving biological activity .
  • Lead Compounds : Several studies have identified novel derivatives based on the oxadiazole structure as lead compounds for further development. For example, modifications to the 3-(4-Methylphenyl) group have resulted in compounds with enhanced potency against various cancer types .

Case Studies

Study ReferenceCompound TestedTargetIC50 ValueNotes
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acidStaphylococcus aureusNot specifiedDemonstrated antimicrobial activity
Derivatives with para substitutionsMCF-7 cancer cellsIC50 = 0.48 µMHigh antiproliferative potency
Novel oxadiazole derivativesHCT-116 cancer cellsIC50 = 0.19 µMInduced apoptosis via caspase activation

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities CAS Number Reference
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid 4-Methylphenyl C₁₀H₉N₂O₃ 205.19 Purity: 95% 938000-13-6
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid 4-Chlorophenyl C₉H₅ClN₂O₃ 224.60 Higher lipophilicity; potential bioactivity 187999-15-1
3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid 4-Trifluoromethylphenyl C₁₀H₅F₃N₂O₃ 258.15 Strong electron-withdrawing group; pKa ~2.0 652979-81-2
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid 4-Fluorophenyl C₉H₅FN₂O₃ 208.15 Moderate acidity; improved solubility 944896-51-9
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid Phenyl (unsubstituted) C₉H₆N₂O₃ 190.16 Baseline compound for comparison 944896-51-9
Key Observations:
  • Electron-Donating vs.
  • Acidity : The trifluoromethyl analog exhibits a lower predicted pKa (~2.0) due to the electron-withdrawing effect of CF₃, which stabilizes the deprotonated carboxylate form. In contrast, the methyl group in the target compound likely raises the pKa, reducing acidity .
  • Molecular Weight and Lipophilicity : Halogenated derivatives (Cl, F, CF₃) have higher molecular weights and lipophilicities, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid features a 1,2,4-oxadiazole ring with a carboxylic acid functional group and a para-methylphenyl substituent. Its molecular formula is C10H9N3O2C_{10}H_{9}N_{3}O_{2} with a molecular weight of 189.20 g/mol.

The biological activity of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is attributed to its ability to interact with various biological targets. The oxadiazole ring can modulate the activity of enzymes and receptors involved in key cellular pathways. Notably, compounds within this class have shown inhibitory effects on several targets including:

  • Histone Deacetylases (HDACs)
  • Carbonic Anhydrases (CAs)
  • Cyclooxygenases (COX-1 and COX-2)

These interactions can lead to significant therapeutic effects such as apoptosis in cancer cells and modulation of inflammatory responses .

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid as an anticancer agent. For instance:

  • In vitro studies demonstrated that derivatives of oxadiazoles exhibit potent cytotoxicity against various cancer cell lines. One study reported IC50 values ranging from 0.120.12 to 2.78μM2.78\mu M against MCF-7 breast cancer cells .
CompoundCell LineIC50 (µM)
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acidMCF-70.65
Novel derivativeMCF-715.63
Doxorubicin (reference)MCF-710.38

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In various studies:

  • It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10.8
Escherichia coli111.3
Candida albicans27.8

These findings suggest that the compound can potentially be developed as a new antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been documented extensively:

  • Compounds have shown strong inhibition of COX enzymes, which play a crucial role in inflammation pathways.
CompoundCOX Inhibition Activity
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acidHigh selectivity for COX-2
Diclofenac (reference)Lower selectivity

This suggests that modifications to the oxadiazole structure can enhance anti-inflammatory properties while reducing side effects associated with traditional NSAIDs .

Case Studies

Several case studies have explored the biological activity of related oxadiazole compounds:

  • Antitumor Activity : A derivative exhibited an IC50 value of 2.76μM2.76\mu M against ovarian adenocarcinoma cells, indicating significant antitumor efficacy compared to standard treatments .
  • Antimicrobial Efficacy : A series of substituted oxadiazoles demonstrated promising results against Mycobacterium tuberculosis with MIC values indicating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes or carboxylic acid derivatives. For example, a related oxadiazole carboxylate (e.g., ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate) is synthesized via condensation of hydroxylamine derivatives with activated carbonyl groups, followed by hydrolysis to the carboxylic acid using LiOH under reflux conditions . Optimization includes adjusting stoichiometry (e.g., 3:1 LiOH ratio), temperature (50°C for 2 hours), and solvent systems (MeOH/H₂O). Yield improvements may require purification via recrystallization or column chromatography.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6d_6) is used to confirm aromatic proton environments (e.g., δ 7.60–7.12 ppm for substituted phenyl groups) and methyl/methoxy substituents (δ 3.83 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides bond-length data and confirms regiochemistry. For example, analogous structures (e.g., 3-(4-methoxyphenyl) derivatives) show planar oxadiazole rings with dihedral angles <5° relative to the phenyl group .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for experimental design?

  • Methodological Answer : Solubility is typically low in non-polar solvents (e.g., hexane) but moderate in DMSO or DMF. For biological assays, DMSO stock solutions (10 mM) are standard, but precipitation risks require validation via dynamic light scattering (DLS). Solubility can be enhanced by derivatization (e.g., esterification) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:

  • HPLC-PDA Purity Analysis : Ensure >95% purity (λ = 254 nm).
  • Dose-Response Curves : Use IC50_{50} values normalized to control compounds (e.g., positive inhibitors) .
  • Meta-Analysis : Compare datasets across studies with standardized protocols (e.g., OECD guidelines).

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Methyl groups are electron-donating (+I effect), stabilizing the oxadiazole ring, while methoxy groups introduce resonance effects, altering reactivity in cross-coupling reactions .
  • Experimental Validation : Substituent effects are tested via Hammett plots using para-substituted analogs (e.g., 4-Cl, 4-NO2_2) to correlate σ values with reaction rates .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

  • Methodological Answer :

  • Reaction Monitoring : In-line FTIR tracks intermediate formation (e.g., amidoxime cyclization).
  • Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) reduce side reactions during deprotection steps.
  • Process Analytical Technology (PAT) : Use Quality-by-Design (QbD) principles to define critical process parameters (CPPs) like temperature gradients .

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